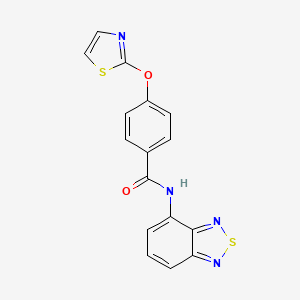

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a heterocyclic benzamide derivative featuring a benzothiadiazole core linked to a benzamide scaffold via a thiazole-ether bridge. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting enzymes like Mycobacterium tuberculosis EthR (Ethionamide resistance regulator) and α-glucosidase .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2S2/c21-15(18-12-2-1-3-13-14(12)20-24-19-13)10-4-6-11(7-5-10)22-16-17-8-9-23-16/h1-9H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZUSTUZIGDUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiazole Ring: The thiazole ring can be introduced via a nucleophilic substitution reaction, where a suitable thiazole derivative reacts with the benzothiadiazole core.

Formation of the Benzamide Linkage: The final step involves the coupling of the benzothiadiazole-thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzothiadiazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzothiadiazole vs. Benzothiazole Derivatives

- Target Compound : The benzothiadiazole ring (two nitrogen and one sulfur atom in a fused bicyclic system) confers unique electronic properties and rigidity.

- Analog: N-(1,3-Benzothiazol-2-yl)-4-benzoylbenzamide (CAS 302938-12-1) replaces the benzothiadiazole with a benzothiazole (one nitrogen and one sulfur).

Thiazole-Oxy Linker vs. Sulfonamide/Triazole Linkers

- Target Compound : The thiazole-oxy bridge enhances solubility and allows π-π stacking interactions.

- Analogs :

- Compounds 9a–9e (): Feature triazole and acetamide linkers. These introduce conformational flexibility but may reduce metabolic stability compared to the rigid thiazole-oxy bridge .

- Compounds 4–15 (): Contain sulfonyl and triazole-thione groups. The sulfonyl moiety increases hydrophilicity, while the triazole-thione tautomerism complicates binding predictability .

Enzyme Inhibition

- Target Compound : Presumed to inhibit EthR (based on scaffold similarity to compounds) or α-glucosidase (based on docking studies in ).

- Key Analogs :

- BDM41906 and L5 (): EthR inhibitors with trifluoropropyl and sulfonamide groups. The target compound’s benzothiadiazole may enhance π-stacking with hydrophobic pockets compared to these analogs .

- 9c (): Docked into α-glucosidase with a binding energy of −8.2 kcal/mol, comparable to acarbose (−9.1 kcal/mol). The thiazole-oxy linker likely mimics acarbose’s glycosidic oxygen interactions .

Antifungal and Antibacterial Activity

Physicochemical Properties

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a benzothiadiazole moiety known for its electron-accepting properties and a thiazole ring that contributes to its biological activity. The presence of the thiazole ring is particularly significant as it is often associated with antimicrobial properties. The unique substitution pattern enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies suggest that it may inhibit bacterial cell wall synthesis and interfere with fungal cell membrane integrity .

- Photophysical Properties : The benzothiadiazole component allows the compound to function effectively in photodynamic therapy applications by facilitating charge transfer processes critical for generating reactive oxygen species upon light activation.

Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| Candida albicans | 12 µg/mL | Interference with cell membrane |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of microbiological assays to determine the MIC values and elucidate the mechanism of action through molecular docking studies .

- Fungal Inhibition Research : Another study focused on the antifungal properties of the compound against various strains of Candida. The research indicated that the compound effectively inhibited fungal growth at low concentrations and suggested potential use as an antifungal agent in clinical settings .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2,1,3-benzothiadiazol-4-yl)-5-chloro-2-methoxybenzamide | Chlorine substitution | Enhanced antimicrobial properties |

| N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide | Isoxazole ring present | Potential use in cancer therapy |

| N-(2,1,3-benzothiadiazol-4-yl)-1-benzofuran-2-carboxamide | Benzofuran moiety | Known for unique fluorescence characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.